Methyl decanoate-D19
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Overview
Description
Methyl decanoate-D19 is a deuterium-labeled version of methyl decanoate, a fatty acid methyl ester. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl decanoate-D19 is synthesized by incorporating deuterium into methyl decanoate. The process involves the esterification of decanoic acid with deuterated methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of decanoic acid with deuterated methanol in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl decanoate-D19 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce decanoic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to decanoic acid or other reduced forms.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophiles like amines or alcohols
Major Products
Oxidation: Decanoic acid, carbon dioxide, and water.
Reduction: Decanoic acid and alcohols.
Substitution: Various esters and amides depending on the nucleophile used
Scientific Research Applications
Methyl decanoate-D19 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: In drug development to study pharmacokinetics and metabolic pathways.
Industry: Used in the production of biodiesel and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of methyl decanoate-D19 involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The deuterium labeling allows for precise tracking using mass spectrometry, providing insights into the metabolic fate of the compound. It primarily targets enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase .
Comparison with Similar Compounds
Similar Compounds
Methyl decanoate: The non-deuterated version, used similarly in research and industry.
Methyl octanoate: A shorter-chain fatty acid methyl ester with similar applications.
Methyl laurate: A longer-chain fatty acid methyl ester used in biodiesel production
Uniqueness
Methyl decanoate-D19 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. This makes it particularly valuable in studies requiring detailed metabolic analysis and pharmacokinetic profiling .
Properties
Molecular Formula |
C11H22O2 |
---|---|
Molecular Weight |
205.41 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
InChI Key |
YRHYCMZPEVDGFQ-MWHBIPIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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